![molecular formula C8H11N B1293918 2-Isopropylpyridine CAS No. 644-98-4](/img/structure/B1293918.png)
2-Isopropylpyridine
Overview
Description
2-Isopropylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The isopropyl group attached to the pyridine ring at the second position makes it a substituted pyridine. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 2-isopropylpyridine has been explored in several studies. For instance, a two-step synthesis involving the reaction of 2-polyfluoroalkylchromones with ketimines, including isopropylamine, leads to the formation of 2,6-disubstituted 4-polyfluoroalkylpyridines . Another study reports the metallation of 2-isopropylpyridine using potassium diisopropylamide (KDA), which allows for functionalization with a wide range of electrophiles . Additionally, the synthesis of 2-aminopyridines from pyridine N-oxides, which could be related to the functionalization of 2-isopropylpyridine, has been achieved with high yields and selectivity .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-isopropylpyridine has been characterized using X-ray crystallography. For example, the structure of perfluoro-4-isopropylpyridine macrocycles has been elucidated, revealing the potential for complexation with cations and anions . The X-ray data for 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine and its derivatives confirm the ground-state conformation and the presence of a Janus effect, which is relevant to understanding the steric effects in 2-isopropylpyridine .
Chemical Reactions Analysis
2-Isopropylpyridine and its derivatives participate in various chemical reactions. The compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine has been shown to act as a weak nucleophilic base, capable of substituting nonnucleophilic bases in organic syntheses . The reactivity of 2-iodylpyridines, which could be structurally related to 2-isopropylpyridine, has been demonstrated in the oxidation of sulfides and alcohols, with the possibility of recycling the reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-isopropylpyridine derivatives are influenced by their molecular structure. The steric protection provided by isopropyl groups in 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine against electrophilic attack is a notable feature that affects its reactivity . The solubility of 2-iodyl-3-propoxypyridine in organic solvents is moderate, which is important for its use as a recyclable reagent . The macrocyclic systems derived from perfluoro-4-isopropylpyridine have shown the ability to complex with ions, which is a significant property for potential applications in materials science and catalysis .
Scientific Research Applications
Metallation and Functionalization
2-Isopropylpyridine has been effectively metallated using potassium diisopropylamide (KDA), allowing for subsequent functionalization with various electrophiles. This process has yielded good to excellent results and explored the effects of different potassium or sodium bases (Pasquinet et al., 1998).
Macrocyclic Systems
Perfluoro-4-isopropylpyridine has been utilized as a building block in the synthesis of macrocyclic systems containing pyridine sub-units. These macrocycles, characterized by X-ray crystallography, have shown potential in complexing both cations and anions, depending on their structure (Chambers et al., 2003).
Ligand Synthesis and Coordination Chemistry
2,6-Di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, related to 2-isopropylpyridine, have been synthesized and used as ligands. Their complex chemistry includes applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Photolytic and Photocatalytic Degradation
Studies have been conducted on the photolytic and photocatalytic degradation of pyridines and their derivatives, including 2-isopropylpyridine, in aquatic environments. This research is significant for understanding the removal of hazardous effects on ecosystems and human health (Stapleton et al., 2010).
Wine Taint Reduction
In the wine industry, 2-isopropyl-3-methoxypyrazine (IPMP), related to 2-isopropylpyridine, has been studied for its role in 'ladybug taint.' Various fining agents and treatments, like activated charcoal and oak chips, have been evaluated to reduce IPMP concentration and associated sensory attributes in wine affected by Harmonia axyridis (Pickering et al., 2006).
Polymerization Processes
2-Pyridinecarbaldehyde imines, related to 2-isopropylpyridine, have been utilized in atom transfer polymerization processes inconjunction with copper(I) bromides and alkyl bromides. This method, which involves simple ligand preparation, allows for versatility in electronic properties and produces homogeneous reactions in the polymerization of methyl methacrylate (Haddleton et al., 1997).
Synthesis and Biological Applications
2-Acetylpyridine derivatives, closely related to 2-isopropylpyridine, have been synthesized and investigated for their applications in medicinal drugs and agricultural products like herbicides and fungicides. These compounds have also been explored for their potential in metalloproteins/enzymes modeling and radio immunotherapy in medicinal chemistry (Ali, 2012).
properties
IUPAC Name |
2-propan-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYPDUUXDADWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862353 | |
Record name | 2-(Propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylpyridine | |
CAS RN |
644-98-4, 75981-47-4 | |
Record name | 2-Isopropylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Isopropyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 644-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |
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Record name | 2-(Propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ISOPROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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